molecular formula C16H11Cl2NO2S2 B5072628 (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 5669-69-2

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5072628
CAS No.: 5669-69-2
M. Wt: 384.3 g/mol
InChI Key: BHLYPJLIDGGKQM-RIYZIHGNSA-N
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Description

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a 2,4-dichlorophenyl group, a thiazolidinone core, and a sulfanylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 3-ethyl-2-thioxothiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Ferric subsulfate solution: Employed as a hemostatic agent.

Uniqueness

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a furan ring, thiazolidinone core, and sulfanylidene group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S2/c1-2-19-15(20)14(23-16(19)22)8-10-4-6-13(21-10)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYPJLIDGGKQM-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367328
Record name ST50239526
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-69-2
Record name ST50239526
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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